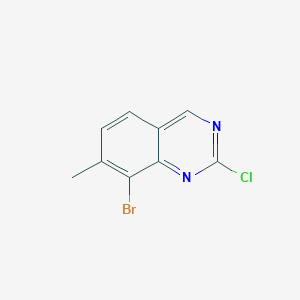

8-Bromo-2-chloro-7-methylquinazoline

Description

BenchChem offers high-quality 8-Bromo-2-chloro-7-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-chloro-7-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloro-7-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-2-3-6-4-12-9(11)13-8(6)7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEJXCYVFHKJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=NC=C2C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Quinazoline Scaffolds in Kinase Inhibitor Discovery

Design, Synthesis, and Biological Validation of EGFR-Targeting Small Molecules

Executive Summary

The quinazoline heterocycle remains a cornerstone in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1] Its structural homology to the adenine ring of ATP allows for high-affinity binding to the hinge region of receptor tyrosine kinases (RTKs), most notably EGFR, VEGFR, and HER2. This guide provides a rigorous technical framework for the design, synthesis, and validation of 4-anilinoquinazoline derivatives. It moves beyond basic theory to provide actionable protocols and self-validating experimental workflows for researchers targeting the T790M resistance mutation and beyond.

Structural Basis & Pharmacophore Design

The efficacy of quinazoline derivatives stems from their ability to mimic the purine core of ATP. Successful design requires precise decoration of the scaffold to exploit specific hydrophobic pockets while maintaining critical hydrogen bonds.

1.1 The Hinge Region Interaction

In the active conformation of EGFR, the quinazoline core anchors itself via a bidentate or tridentate interaction network:

-

N1 Position: Acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of Met793 (in EGFR).[2][3] This is the "anchor" point.

-

N3 Position: Often interacts with Thr854 via a structural water molecule, though this varies by derivative generation.

-

C4-Aniline Moiety: The phenyl ring at C4 projects into the hydrophobic back pocket.[3] Substituents here (e.g., 3-chloro-4-fluoro in Gefitinib) determine selectivity and potency by engaging hydrophobic residues.

1.2 Solubilizing Tails (C6/C7 Positions)

The solvent-exposed region at C6 and C7 allows for the attachment of solubilizing groups (e.g., morpholine or piperidine side chains). These are critical for ADME properties but do not typically drive primary binding affinity.

DOT Diagram 1: Pharmacophore Binding Logic

Caption: Logical map of quinazoline pharmacophore interactions within the EGFR ATP-binding cleft.

Synthetic Strategies: The SNAr Protocol

While several routes exist (e.g., Niementowski synthesis), the most robust method for generating diverse libraries of 4-anilinoquinazolines is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinazolines. This route is preferred for its high yields and operational simplicity.

2.1 Validated Synthesis Protocol

Objective: Synthesis of a 4-anilinoquinazoline derivative (e.g., Gefitinib analog).

Reagents:

-

Starting Material: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv)

-

Solvent: Isopropanol (IPA)

-

Base: None required (Acid catalyzed by HCl generation) or Et3N (optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 4-chloroquinazoline core in 5 mL of anhydrous isopropanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of the aniline derivative.

-

Reflux: Heat the mixture to reflux (82°C) for 3–5 hours.

-

Self-Validation: The reaction is self-indicating. As the product forms, the hydrochloride salt of the product typically precipitates out of the hot solution as a solid.

-

-

Isolation: Cool the reaction to room temperature. Filter the precipitate.

-

Washing: Wash the solid cake with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

-

Free Base Formation (Optional): If the salt form is not desired, suspend in EtOAc and wash with saturated NaHCO3. Dry organic layer over MgSO4 and evaporate.

DOT Diagram 2: Synthetic Workflow

Caption: Step-by-step workflow for the SNAr synthesis of 4-anilinoquinazoline kinase inhibitors.

Biological Characterization: ADP-Glo Kinase Assay

To validate the potency of synthesized compounds, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for high-throughput screening due to its high signal-to-noise ratio and ability to use physiological ATP concentrations.

3.1 Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[4] It is a two-step coupled enzymatic reaction:

-

Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP.

-

ADP Detection: ADP is converted back to ATP, which is then used by luciferase to generate light.[4][5] Luminescence is directly proportional to kinase activity.

3.2 Detailed Protocol (384-well format)

Materials:

-

Recombinant EGFR (wild-type or T790M mutant).

-

Substrate: Poly(Glu, Tyr) 4:1.[4]

-

Test Compounds: Serially diluted in DMSO.

Workflow:

-

Enzyme Prep: Dilute EGFR kinase to 2 ng/µL in 1X Kinase Buffer. Dispense 2 µL into wells.

-

Compound Addition: Add 1 µL of inhibitor (or DMSO control). Incubate at RT for 10 mins (allows for pre-equilibration).

-

Reaction Start: Add 2 µL of ATP/Substrate mix.

-

Final Volume: 5 µL.

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent . Incubate for 40 mins.

-

Detection (Step 2): Add 10 µL of Kinase Detection Reagent . Incubate for 30 mins.

-

Read: Measure luminescence on a plate reader (0.5s integration).

3.3 Data Analysis

Calculate Percent Inhibition using the formula:

DOT Diagram 3: Assay Logic Flow

Caption: Logical flow of the ADP-Glo bioassay for quantifying kinase inhibition.

Overcoming Resistance: The T790M Mutation

First-generation quinazolines (Gefitinib) are reversible inhibitors. The T790M mutation (Gatekeeper mutation) increases the affinity of the kinase for ATP, outcompeting the inhibitor.

4.1 Third-Generation Strategy

To overcome T790M, "covalent" inhibitors (e.g., Osimertinib) were developed.

-

Mechanism: An acrylamide "warhead" is attached to the C6 or C7 position.

-

Target: The warhead forms an irreversible covalent bond with Cys797 at the edge of the ATP binding pocket.

-

Design Implication: When designing new quinazolines for resistant lines, verify the presence of a Michael acceptor (acrylamide) properly positioned to reach Cys797.

Table 1: Comparative SAR of Quinazoline Generations

| Generation | Representative Drug | Binding Mode | Key Structural Feature | Target Profile |

| 1st Gen | Gefitinib | Reversible (ATP Competitive) | 4-anilinoquinazoline core | EGFR (WT), Exon 19 del |

| 2nd Gen | Afatinib | Irreversible (Covalent) | 4-anilinoquinazoline + Acrylamide | EGFR (WT), HER2, T790M (weak) |

| 3rd Gen | Osimertinib | Irreversible (Covalent) | Pyrimidine core (modified scaffold) | EGFR (T790M), Sparing WT |

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. PMC (NIH). Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Semantic Scholar. Available at: [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. RSC Advances. Available at: [Link]

Sources

- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. promega.com.cn [promega.com.cn]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 8-Bromo-2-chloro-7-methylquinazoline

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their inherent risks and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the safety considerations for 8-Bromo-2-chloro-7-methylquinazoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The focus of this document is to move beyond mere compliance and to instill a culture of proactive safety, grounded in scientific principles and field-proven best practices.

The core philosophy of this guide is that a well-informed scientist is a safe scientist. By understanding the "why" behind each safety recommendation, researchers can make more informed decisions, not only in routine handling but also when adapting protocols for new experimental designs. This document will delve into the known hazard profile of this compound, provide a framework for risk assessment, and detail explicit, step-by-step protocols for its safe handling, storage, and disposal.

Hazard Identification and Risk Assessment: A Proactive Stance

GHS Hazard Profile (Anticipated)

Based on available information for 8-Bromo-2-chloro-7-methylquinazoline and related structures, the following Globally Harmonized System (GHS) classifications should be anticipated.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

The Causality Behind the Hazards: A Chemist's Perspective

The anticipated hazards are rooted in the chemical structure of 8-Bromo-2-chloro-7-methylquinazoline. The presence of halogen atoms (bromine and chlorine) can contribute to its reactivity and potential to interact with biological macromolecules. The quinazoline core, a nitrogen-containing heterocycle, is a common scaffold in biologically active molecules and can interact with various enzymes and receptors.[1]

The potential for skin and eye irritation is a common feature of many organic compounds, particularly those with reactive functional groups.[3][4] Inhalation of fine powders can lead to mechanical irritation of the respiratory tract, and the chemical properties of the compound may exacerbate this effect.[5][6] The "harmful if swallowed" classification suggests a degree of systemic toxicity, although specific data on the mechanism is lacking.[7]

Risk Assessment Workflow: A Self-Validating System

A robust risk assessment is a dynamic process, not a one-time checklist. The following workflow is designed to be a self-validating system, ensuring that safety measures are appropriate for the planned experiment.

Caption: Risk assessment workflow for handling 8-Bromo-2-chloro-7-methylquinazoline.

Engineering Controls and Personal Protective Equipment: The First Lines of Defense

The principle of the hierarchy of controls dictates that engineering and administrative controls are more effective than relying solely on personal protective equipment (PPE).

Engineering Controls: Containing the Hazard

All manipulations of solid 8-Bromo-2-chloro-7-methylquinazoline that could generate dust, and all handling of its solutions, must be performed in a properly functioning chemical fume hood.[5] The inward airflow of the fume hood protects the user from inhaling airborne particles. For highly sensitive operations or when working with larger quantities, a glove box may be warranted to provide an even higher level of containment.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following are the minimum requirements for handling 8-Bromo-2-chloro-7-methylquinazoline:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[8]

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[9]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.[8] For prolonged operations or when handling larger quantities, consider double-gloving.

Safe Handling and Experimental Protocols: A Step-by-Step Approach

Adherence to standardized protocols is paramount for ensuring safety and reproducibility. The following protocols are provided as a guide and should be adapted to the specific requirements of your experiment.

Weighing and Dispensing Solid Compound

-

Preparation: Don personal protective equipment (PPE) as outlined in Section 2.2. Ensure the chemical fume hood is operational.

-

Containment: Place a weigh boat or appropriate container on the analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the required amount of 8-Bromo-2-chloro-7-methylquinazoline onto the weigh boat. Avoid generating dust by using a spatula and gentle movements.[9]

-

Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., ethanol or acetone) and a disposable wipe. Dispose of the wipe as hazardous waste.

-

Transport: Securely cap the stock container and the container with the weighed compound before removing them from the fume hood.

Dissolution and Reaction Setup

-

Solvent Addition: In the fume hood, add the desired solvent to the flask containing the weighed 8-Bromo-2-chloro-7-methylquinazoline.

-

Mixing: Use magnetic or mechanical stirring to facilitate dissolution. If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

-

Reagent Addition: Add other reagents to the reaction mixture slowly and in a controlled manner. Be aware of any potential exothermic reactions.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Work-up and Purification

-

Quenching: If necessary, quench the reaction mixture carefully in the fume hood. Be mindful of potential gas evolution or exotherms.

-

Extraction: Perform liquid-liquid extractions in the fume hood using a separatory funnel. Ensure the funnel is properly vented to release any pressure buildup.

-

Purification: Column chromatography and other purification techniques should be performed in the fume hood to minimize exposure to solvents and the compound.

Storage and Stability: Maintaining Compound Integrity

Proper storage is essential for both safety and maintaining the quality of the research material.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize degradation and preserve the stability of the compound. |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | To prevent reaction with atmospheric oxygen and moisture. |

| Container | Tightly sealed, clearly labeled container | To prevent contamination and ensure proper identification. |

| Location | A dry, well-ventilated area away from incompatible materials.[9] | To prevent accidental reactions and ensure a safe storage environment. |

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Spill Response

Caption: Step-by-step spill response workflow.

For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[8] For a liquid spill, use an inert absorbent material to contain and collect the spilled substance.[3]

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Disposal: Responsible Stewardship

All waste containing 8-Bromo-2-chloro-7-methylquinazoline, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The safe handling of 8-Bromo-2-chloro-7-methylquinazoline is not merely a matter of following rules but a professional responsibility. By integrating the principles of hazard identification, risk assessment, and control measures into every aspect of the experimental workflow, researchers can protect themselves, their colleagues, and the environment. This guide provides a framework for achieving this goal, but it is the diligent and conscientious application of these principles by each individual scientist that will ultimately ensure a safe and productive research environment.

References

- Capot Chemical Co., Ltd. (2017, June 16). MSDS of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione.

- Matrix Scientific. (2017, February 18). Safety Data Sheet - 7-Bromoquinoline-3-carboxylic acid.

- KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.

-

PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]

- El-Sayed, N. F., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100823.

- Diversey. (2021, March 1).

- Triskem International. (2017, June 30).

- Castrol. (2025, October 22).

- OECD Existing Chemicals Database. (2002, February 15). Methyl bromide.

-

ResearchGate. (2025, September 2). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. triskem-international.com [triskem-international.com]

- 7. fishersci.ca [fishersci.ca]

- 8. capotchem.cn [capotchem.cn]

- 9. echemi.com [echemi.com]

Methodological & Application

Advanced Nucleophilic Substitution Protocols for 2-Chloroquinazolines

Executive Summary

The 2-chloroquinazoline scaffold is a cornerstone in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and antifolates. While the C4 position is kinetically favored for nucleophilic aromatic substitution (

This guide provides high-fidelity protocols for the nucleophilic substitution of 2-chloroquinazolines. It addresses the inherent lethargy of the C2 position relative to C4 and provides self-validating workflows to ensure regiochemical integrity.

Part 1: Strategic Framework & Mechanistic Insight

The Reactivity Landscape: C4 vs. C2

To successfully functionalize the C2 position, one must understand the electronic disparity of the quinazoline ring.

-

C4 Position: Highly electrophilic due to the cumulative electron-withdrawing effects of N1 and N3, and the ability to stabilize the Meisenheimer complex via resonance into the benzene ring. It reacts under mild conditions (0 °C to RT).

-

C2 Position: Less electrophilic than C4. The intermediate Meisenheimer complex is less stabilized. Consequently, C2 substitution requires higher activation energy (heat, acid catalysis, or microwave irradiation) and typically occurs after C4 is substituted or blocked.

The "C4-First" Rule: In 2,4-dichloroquinazoline, the C4-Cl is displaced first. Direct substitution at C2 while retaining a C4-Cl is synthetically difficult and usually requires protecting the C4 position or starting from a 2,4-dihydroxy precursor.

Diagram 1: Regioselectivity Workflow

The following diagram illustrates the sequential functionalization logic required for 2,4-dichloroquinazolines.

Caption: Sequential displacement strategy. C4 is substituted under kinetic control; C2 requires thermodynamic forcing.

Part 2: Experimental Protocols

Protocol A: Thermal C2-Amination of 4-Substituted-2-chloroquinazolines

Application: Derivatization of the C2 position with aliphatic or aromatic amines after C4 has already been functionalized. Challenge: The C2-Cl bond is sluggish. Standard reflux in ethanol is often insufficient for sterically hindered amines.

Materials

-

Substrate: 4-substituted-2-chloroquinazoline (1.0 eq)

-

Nucleophile: Amine (1.5 – 2.0 eq)

-

Solvent: n-Butanol (preferred for higher boiling point, 117 °C) or DMSO (for solubility).

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) or

(for phenols/anilines).

Step-by-Step Methodology

-

Preparation: In a sealed pressure tube or round-bottom flask, dissolve the substrate in n-Butanol (0.5 M concentration).

-

Note: n-Butanol is superior to Ethanol here because the reaction often requires temperatures >100 °C, which Ethanol (bp 78 °C) cannot achieve at ambient pressure.

-

-

Activation: Add DIPEA (2.0 eq). If the nucleophile is an aniline salt, increase base to 3.0 eq.

-

Nucleophile Addition: Add the amine (1.5 eq).

-

Reaction:

-

Aliphatic Amines: Heat to 100–110 °C for 4–12 hours.

-

Anilines: Heat to 120–130 °C for 12–24 hours. (Acid catalysis with 10 mol% HCl or TFA can accelerate aniline coupling by protonating N3, activating C2).

-

-

Monitoring (Self-Validation): Monitor by TLC (Mobile phase: 5-10% MeOH in DCM). Look for the disappearance of the distinct UV-active starting material spot.

-

Workup: Cool to RT.

-

If precipitate forms: Filter and wash with cold hexanes/ether.

-

If soluble: Evaporate n-Butanol under reduced pressure. Redissolve in EtOAc, wash with water (

) to remove salts/DMSO, dry over

-

Protocol B: Microwave-Assisted C2-Substitution (High Throughput)

Application: Rapid library generation or forcing reactions with poor nucleophiles (e.g., electron-deficient anilines). Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the high activation energy of the C2 position efficiently.

Materials

-

Vial: 2–5 mL Microwave process vial (G10/G30).

-

Solvent: Isopropanol (IPA) or Acetonitrile (ACN).

-

Catalyst: 1-2 drops of conc. HCl (optional, for anilines).

Step-by-Step Methodology

-

Loading: Charge the vial with 2-chloroquinazoline substrate (0.5 mmol), amine (0.6 mmol), and IPA (2 mL).

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation Parameters:

-

Workup: Cool to RT (compressed air cooling). The product often precipitates as the hydrochloride salt (if no base was used). Filter and wash with cold ether.

-

Validation: LC-MS should show a single peak with the mass of the product. The characteristic chlorine isotope pattern (M/M+2 ratio of 3:1) should disappear.

-

Protocol C: C2-Alkoxylation (Ether Synthesis)

Application: Introducing alkoxy groups (e.g., methoxy, ethoxy) at C2. Constraint: Alkoxides are harder nucleophiles. Competition with hydrolysis (forming the quinazolinone) is a risk if water is present.

Step-by-Step Methodology

-

Reagent Formation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous THF or DMF at 0 °C.

-

Alkoxide Generation: Dropwise add the alcohol (e.g., Benzyl alcohol, 1.2 eq). Stir at 0 °C for 15 min until

evolution ceases. -

Substitution: Add the 2-chloroquinazoline substrate (1.0 eq) as a solution in THF/DMF.

-

Reaction: Warm to RT and stir. If sluggish, heat to 60 °C.

-

Warning: Do not exceed 80 °C with NaH in DMF due to runaway thermal risk.

-

-

Quench: Carefully quench with sat.

solution. Extract with EtOAc.

Part 3: Data Presentation & Self-Validation

Reaction Parameter Summary

| Variable | C4-Substitution (Kinetic) | C2-Substitution (Thermodynamic) |

| Temperature | 0 °C – 25 °C | 80 °C – 160 °C |

| Time | 30 min – 2 hours | 4 – 24 hours (Thermal) / 15 min (MW) |

| Solvent | EtOH, DCM, THF | n-BuOH, DMSO, DMF, IPA (MW) |

| Base | TEA, DIPEA | DIPEA, |

| Primary Risk | Over-substitution (Disubstitution) | Hydrolysis (forming Quinazolinone) |

Self-Validating Analytical Checkpoints

To ensure the protocol worked, verify these specific spectral changes:

-

1H NMR Shift (Aromatic Region):

-

The proton at C5 (peri-position) is a diagnostic marker.

-

In 2-chloroquinazolines, H-5 is deshielded (~8.0-8.2 ppm). Upon substitution at C2 with an electron-donating group (amine/alkoxy), this signal typically shifts upfield due to increased electron density in the ring system.

-

-

LC-MS Isotope Pattern:

-

Starting Material: Distinct Chlorine pattern (M and M+2 peaks in 3:1 ratio).

-

Product: Loss of the M+2 peak indicates successful displacement of Chlorine.

-

-

TLC Visualization:

-

2-Chloroquinazolines are generally non-polar. The substitution product (especially amino-quinazolines) will be significantly more polar and have a lower

value.

-

Diagram 2: Mechanistic Pathway (S_NAr)

Caption: S_NAr mechanism at C2. Note that N3 protonation significantly lowers the activation energy for the initial attack.

References

-

Regioselectivity in 2,4-Dichloroquinazoline

- L. F. Alicea-Velázquez, et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024, 29(24), 6021.

-

Microwave-Assisted Synthesis

-

A. R.[1] Yadav, et al. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian J. Res. Chem., 2020 , 13(2).

-

-

Solvent and Kinetic Effects

- S. Ormazábal-Toledo, et al. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 2018.

-

General Quinazoline Protocols

-

BenchChem Application Notes.[3] Microwave-Assisted Synthesis of Quinoline Derivatives.

-

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromoquinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Strategic Importance of C-8 Functionalization

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinazoline core is paramount in modulating the pharmacological profile of these molecules. The C-8 position, in particular, offers a key vector for structural diversification, influencing solubility, metabolic stability, and target binding affinity.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] These transformations, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in modern synthetic organic chemistry.[3] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 8-bromoquinazolines, a readily accessible starting material, enabling the synthesis of a diverse array of 8-substituted quinazoline derivatives. We will delve into the mechanistic underpinnings of these reactions and provide field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C and C-N couplings) or migratory insertion (for Heck reactions), and reductive elimination.[4]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and aryl-heteroaryl structures.[5][6] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[4]

Causality in Experimental Choices

-

Catalyst and Ligand: The choice of palladium source and ligand is critical. For many applications involving aryl bromides, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex such as Pd(PPh₃)₄ with a phosphine ligand is effective. The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and influences the rates of oxidative addition and reductive elimination. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., biarylphosphines) can be beneficial.

-

Base: The base plays a crucial role in activating the organoboron species for transmetalation.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can depend on the stability of the substrates and the solvent system.

-

Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water. The aqueous phase is often necessary to dissolve the inorganic base.

Protocol: Suzuki-Miyaura Coupling of 8-Bromo-2-phenylquinazoline with Phenylboronic Acid

This protocol is adapted from methodologies reported for the Suzuki-Miyaura coupling of related brominated quinazoline systems.[5][8]

Materials:

-

8-Bromo-2-phenylquinazoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-bromo-2-phenylquinazoline (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction should be set up to be approximately 0.1 M in the limiting reagent.

-

Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-phenyl-2-phenylquinazoline.

| Reactant | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [5] |

| 8-Bromomackinazolinone | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 90-95 | [5] |

| Bromo-substituted quinazolines | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Reflux | High | [8] |

Table 1: Summary of Reported Suzuki-Miyaura Coupling Conditions for Related Quinazoline Systems.

II. Heck Reaction: Synthesis of Alkenylquinazolines

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[9][10] This reaction is particularly useful for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.

Causality in Experimental Choices

-

Catalyst: Palladium(II) acetate is a commonly used precatalyst that is reduced in situ to the active Pd(0) species. Phosphine-free conditions are sometimes successful, but the addition of phosphine ligands can improve catalyst stability and reactivity.

-

Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[11]

-

Solvent: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are typically used.

Protocol: Heck Reaction of 8-Bromoquinazoline with Styrene

This protocol is based on general procedures for the Heck reaction of aryl bromides.[12][13]

Materials:

-

8-Bromoquinazoline

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk tube, dissolve 8-bromoquinazoline (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv) in DMF under an inert atmosphere.

-

Add styrene (1.5 equiv) and potassium carbonate (2.0 equiv).

-

Seal the tube and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 8-styrylquinazoline.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Bromides | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 |[11] | | Aryl Bromides | Styrene | PdCl₂(EdteH₄) | K₃PO₄ | H₂O | 100 |[13] |

Table 2: Representative Heck Reaction Conditions.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]

Causality in Experimental Choices

-

Catalyst System: The classic Sonogashira reaction utilizes a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[15]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to neutralize the HX byproduct and to act as a solvent or co-solvent.

-

Solvent: Solvents like THF or DMF are commonly used.

Protocol: Sonogashira Coupling of 8-Bromoquinazoline with Phenylacetylene

This protocol is adapted from Sonogashira couplings performed on related heterocyclic systems.[16][17]

Materials:

-

8-Bromoquinazoline

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 8-bromoquinazoline (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and copper(I) iodide (0.05 equiv).

-

Add anhydrous THF, followed by triethylamine.

-

Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC). The reaction is often complete within a few hours.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated amine hydrobromide and catalyst residues.

-

Wash the Celite pad with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 8-(phenylethynyl)quinazoline.

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 8-Bromoguanosine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Amberlite IRA-67 | DMF | RT |[16] | | 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Pd catalyst | - | - | - |[17] |

Table 3: Sonogashira Coupling Conditions for Related Substrates.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][18]

Causality in Experimental Choices

-

Catalyst and Ligand: The success of the Buchwald-Hartwig amination heavily relies on the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand. Ligands such as X-Phos, S-Phos, and RuPhos have proven to be highly effective in promoting the coupling of a wide range of amines and aryl halides.[19]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are commonly used.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.

Protocol: Buchwald-Hartwig Amination of 8-Bromoquinazoline with Morpholine

This protocol is based on established procedures for the amination of bromo-substituted quinolines and other aryl bromides.[20][21]

Materials:

-

8-Bromoquinazoline

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 equiv) and X-Phos (0.04 equiv) to a Schlenk tube.

-

Add anhydrous toluene and stir for a few minutes to form the active catalyst.

-

In a separate flask, add 8-bromoquinazoline (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Transfer the catalyst solution to the flask containing the reactants via a cannula.

-

Seal the flask and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford 8-(morpholino)quinazoline.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(Aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolines | Morpholine/Pyrrolidine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) |[20] | | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | KOt-Bu | Toluene | 85 |[21] |

Table 4: Representative Buchwald-Hartwig Amination Conditions.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure inert atmosphere; use fresh, high-purity catalyst and ligands; consider a different palladium source or ligand. |

| Insufficiently active base | Use a stronger base (e.g., Cs₂CO₃ for Suzuki, KOt-Bu for Buchwald-Hartwig); ensure the base is anhydrous. | |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Poorly soluble reagents | Choose a more suitable solvent or solvent mixture. | |

| Side Product Formation | Homocoupling of boronic acid (Suzuki) | Use a lower catalyst loading; ensure slow addition of the boronic acid. |

| Homocoupling of alkyne (Sonogashira) | Use copper-free conditions if this is a major issue; ensure rigorous exclusion of oxygen. | |

| Debromination of starting material | Use a less strong base or lower the reaction temperature. | |

| Catalyst Decomposition (black precipitate) | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |

| High temperature | Reduce the reaction temperature. | |

| Inappropriate ligand | Use a more robust ligand that better stabilizes the palladium catalyst. |

Conclusion

The palladium-catalyzed cross-coupling of 8-bromoquinazolines offers a powerful and versatile platform for the synthesis of a wide range of functionalized quinazoline derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each provide a unique avenue for introducing aryl, alkenyl, alkynyl, and amino functionalities at the C-8 position. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access novel quinazoline-based molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for scientists working to expand the chemical space around this important heterocyclic scaffold.

References

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022, December 6). MDPI. Retrieved February 23, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Retrieved February 23, 2026, from [Link]

-

One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-S N Ar/Bis-Suzuki–Miyaura Cross- Coupling Reactions Consecutive Bis-SNAr/Bis-Suzuki–Miyaura Cross-Coupling Reactions. (2026, February 7). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. (2011, February 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2024, December 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.). Asian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

-

A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

The Sonogashira Coupling. (n.d.). Retrieved February 23, 2026, from [Link]

-

The Heck coupling reactions of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). ResearchGate. Retrieved February 23, 2026, from [Link]

-

. (n.d.). Retrieved February 23, 2026, from [Link]

-

Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017, December 22). Asian Online Journals. Retrieved February 23, 2026, from [Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014, October 29). MDPI. Retrieved February 23, 2026, from [Link]

-

Heck coupling of different aryl halides with styrene. a. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Heck Reaction—State of the Art. (2017, September 11). MDPI. Retrieved February 23, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. (n.d.). MIT Open Access Articles. Retrieved February 23, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021, December 22). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved February 23, 2026, from [Link]

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved February 23, 2026, from [Link]

-

An intramolecular N-arylation approach to 3-functionalized 4,9-dihydropyrrolo[2,1-b]quinazolines. (2011, May 15). Augusta University Research Profiles. Retrieved February 23, 2026, from [Link]

-

Recent Advances in N-Arylation of Heterocycles in the Past Decade. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]

-

Nickel-Catalyzed N,N-Diarylation of 8-Aminoquinoline with Large Steric Aryl Bromides and Fluorescence of Products. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). PMC. Retrieved February 23, 2026, from [Link]

-

Pd‐catalyzed Heck/C−H functionalization reaction of alkenyl cyclolactams. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Palladium-Catalyzed Enantioselective Heck Alkenylation of Acyclic Alkenols Using a Redox-Relay Strategy. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 10). Frontiers. Retrieved February 23, 2026, from [Link]

-

Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. sctunisie.org [sctunisie.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the C-2 Amination of 8-Bromo-2-chloro-7-methylquinazoline

Abstract

This comprehensive technical guide provides detailed experimental protocols and theoretical insights for the selective C-2 amination of 8-Bromo-2-chloro-7-methylquinazoline, a key intermediate in the synthesis of various biologically active compounds. We present two robust and validated methodologies: a classical Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the reaction mechanisms, experimental setup, and optimization strategies.

Introduction: The Significance of 2-Aminoquinazoline Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Specifically, the introduction of an amino group at the C-2 position of the quinazoline ring is a critical step in the synthesis of numerous potent kinase inhibitors and other targeted therapeutics. The 8-Bromo-2-chloro-7-methylquinazoline scaffold offers multiple reaction sites, making the selective amination at the C-2 position a chemically interesting and synthetically valuable transformation. The bromine atom at the C-8 position can be retained for subsequent cross-coupling reactions, allowing for the generation of diverse molecular libraries from a common intermediate.

Mechanistic Considerations: SNAr vs. Buchwald-Hartwig Amination

The C-2 position of the quinazoline ring is electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms, making it susceptible to nucleophilic attack. This property underpins the feasibility of a direct SNAr reaction. However, the reactivity of the C-2 chloro substituent can be lower than that of a C-4 chloro substituent in analogous 2,4-dichloroquinazolines[4][5]. For less reactive amines or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile alternative[6].

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C-2 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the C-2 aminated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that involves a palladium catalyst, a phosphine ligand, and a base[7]. The catalytic cycle typically involves the oxidative addition of the 2-chloroquinazoline to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst. This method is often more general and tolerant of a wider range of functional groups than SNAr.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for primary and secondary amines, particularly those that are relatively nucleophilic.

Materials:

-

8-Bromo-2-chloro-7-methylquinazoline (1.0 eq)

-

Amine (primary or secondary, 1.2 - 2.0 eq)

-

Solvent (e.g., Isopropanol, n-Butanol, Dioxane, or DMF)

-

Base (optional, e.g., K2CO3, DIPEA, 1.5 - 2.0 eq)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

To a solution of 8-Bromo-2-chloro-7-methylquinazoline in the chosen solvent, add the amine.

-

If a base is used, add it to the reaction mixture. The use of a base is recommended to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Workflow for SNAr Amination:

Caption: Generalized workflow for the SNAr amination protocol.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is highly versatile and is recommended for a broader range of amines, including less nucleophilic anilines and heterocyclic amines.

Materials:

-

8-Bromo-2-chloro-7-methylquinazoline (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Palladium source (e.g., Pd2(dba)3 (2-5 mol%) or Pd(OAc)2 (2-5 mol%))

-

Phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand like XPhos (4-10 mol%))

-

Base (e.g., NaOt-Bu, Cs2CO3, or K3PO4 (1.5 - 2.0 eq))

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Equipment:

-

Schlenk flask or other oven-dried glassware for inert atmosphere reactions

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Syringes for transfer of anhydrous solvents and reagents

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

To an oven-dried Schlenk flask, add the 8-Bromo-2-chloro-7-methylquinazoline, palladium source, phosphine ligand, and base under an inert atmosphere.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Add the amine to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for Buchwald-Hartwig Amination:

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijstr.org [ijstr.org]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Functionalization of 8-Bromo-2-chloro-7-methylquinazoline scaffold

Executive Summary

The 8-Bromo-2-chloro-7-methylquinazoline scaffold (CAS: 1388049-83-9) represents a high-value intermediate in the synthesis of kinase inhibitors, particularly for EGFR and VEGFR targets. Its structural uniqueness lies in the orthogonal reactivity of its two halogen handles: the C2-chlorine (electrophilic, labile to

This guide provides a validated protocol for the sequential functionalization of this scaffold. A critical focus is placed on overcoming the steric hindrance imposed by the C7-methyl group upon the C8-bromine position, a common failure point in standard Suzuki-Miyaura protocols.

Structural Analysis & Reactivity Profile[1][2]

Before initiating synthesis, it is vital to understand the electronic and steric landscape of the molecule.

-

C2-Position (Chlorine): Located between two ring nitrogens (N1, N3), this position is highly electron-deficient ($ \delta +

S_NAr$). -

C8-Position (Bromine): This position is less electrophilic and requires palladium-catalyzed activation.

-

C7-Position (Methyl):

-

Steric Effect:[1][2] The C7-methyl group exerts significant ortho-steric bulk, shielding the C8-bromine. This necessitates the use of specialized phosphine ligands (e.g., SPhos, XPhos) during cross-coupling to facilitate oxidative addition and reductive elimination.

-

Electronic Effect: As a weak electron-donating group (EDG), it slightly deactivates the ring, but not enough to hinder C2-

reactions.

-

Figure 1: Reactivity Landscape (Graphviz)

Caption: Reactivity map highlighting the orthogonal handles. Note the steric clash between C7-Me and C8-Br, necessitating specific catalytic conditions.

Strategic Workflow: The "C2-First" Approach

To maximize yield and purity, a sequential functionalization strategy is required. Attempting C8-coupling first can lead to competitive oxidative addition at the C2-Cl bond or hydrolysis of the sensitive C2-Cl.

Recommended Sequence:

-

Step 1 (

): Displacement of C2-Cl with a nucleophile (Amine). -

Step 2 (Cross-Coupling): Pd-catalyzed functionalization of C8-Br.

Detailed Protocols

Protocol A: C2-Functionalization via

Objective: Selective installation of an amine at the C2 position without affecting the C8-bromide.

Reagents:

-

Substrate: 8-Bromo-2-chloro-7-methylquinazoline (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Isopropanol (IPA) or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a reaction vial, dissolve the quinazoline scaffold (1.0 equiv) in IPA (0.2 M concentration). Note: IPA is preferred over DMF/DMSO to facilitate workup, but Dioxane is required if the amine is poorly soluble.

-

Addition: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).

-

Reaction: Heat the mixture to 80°C for 2–4 hours.

-

Checkpoint: Monitor via LCMS. The starting material (M+) should disappear, replaced by the product (M+Amine-HCl). The Br isotope pattern (1:1 ratio) must remain intact.

-

-

Workup (Self-Validating):

-

Cool to room temperature.[3]

-

Precipitation: Add water (3x reaction volume). If the product precipitates, filter and wash with cold water. This removes unreacted amine and DIPEA salts.

-

Extraction (Alternative): If no precipitate forms, extract with EtOAc, wash with brine, and dry over

.

-

-

QC Criteria:

NMR must show the disappearance of the amine N-H (if primary) or shift in alpha-protons.

Critical Mechanism Note: The reaction proceeds via a Meisenheimer-like transition state.[4] The C2 position is activated by the inductive effect of N1 and N3. The 7-methyl group does not sterically hinder this approach angle.

Protocol B: C8-Functionalization via Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling of an aryl/heteroaryl boronic acid to the hindered C8 position.

The Challenge: The 7-methyl group creates a "molecular wall," making standard catalysts (e.g.,

The Solution: Use Buchwald 2nd/3rd Generation Precatalysts (e.g., XPhos Pd G2) which are designed to form bulky, electron-rich active species.

Reagents:

-

Substrate: C2-substituted intermediate (from Protocol A) (1.0 equiv)

-

Boronic Acid/Ester:

or -

Catalyst: XPhos Pd G2 (0.05 equiv) or

(for less hindered partners) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a microwave vial or pressure tube. Purge with Argon/Nitrogen.

-

Loading: Add the C2-intermediate (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G2 (5 mol%).

-

Solvent System: Add 1,4-Dioxane (0.1 M) and 2M aq.

(ratio 4:1 Organic:Aqueous).-

Why Biphasic? Inorganic bases are insoluble in dioxane. The water allows the base to activate the boronic acid to the boronate species [1].

-

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of Pd(0).

-

Reaction: Heat to 100°C for 4–12 hours (or Microwave at 120°C for 30 min).

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography is usually required.

Troubleshooting Table:

| Observation | Diagnosis | Remedial Action |

| No Conversion | Catalyst death or steric failure | Switch to Sphos Pd G2 (better for extreme sterics) or increase temp to 120°C. |

| Protodebromination | Reductive elimination failure | Use anhydrous conditions with CsF as base instead of aqueous carbonate. |

| Homocoupling | Oxygen leak | Re-degas solvents; ensure Argon overpressure. |

Experimental Workflow Diagram

Caption: Sequential workflow ensuring regioselective modification. Step 1 exploits electronic differences; Step 2 overcomes steric barriers.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bhanage, B. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues. Arabian Journal of Chemistry. Link

- Harris, P. A., et al. (2008). Structure-Activity Relationships of Quinazoline Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for quinazoline SAR).

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Sigma-Aldrich. (2025). Product Specification: 8-Bromo-2-chloro-7-methylquinazoline. Link

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 8-Bromo-2-chloro-7-methylquinazoline

Abstract

This technical guide provides a comprehensive framework for the successful execution of the Buchwald-Hartwig amination on the dihalogenated heterocyclic substrate, 8-bromo-2-chloro-7-methylquinazoline. The primary focus is to achieve high chemoselectivity, functionalizing the C8-bromo position while preserving the C2-chloro bond for subsequent transformations. We will delve into the mechanistic principles governing this selectivity, offer detailed, field-tested protocols, and provide expert insights into optimizing reaction conditions and troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals who utilize cross-coupling chemistry for the synthesis of complex nitrogen-containing molecules.

Introduction: The Strategic Value of Selective C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with a breadth of scope and functional group tolerance that was previously unattainable.[1][2][3] This palladium-catalyzed cross-coupling reaction is a cornerstone in the synthesis of pharmaceuticals and advanced materials, where arylamine moieties are prevalent.[4][5]

The substrate in focus, 8-bromo-2-chloro-7-methylquinazoline, represents a common challenge in medicinal chemistry: a polyfunctionalized heterocycle offering multiple sites for modification. The ability to selectively functionalize one reactive site while leaving another intact is paramount for efficient and convergent synthetic strategies. This guide details the selective amination at the C8-bromo position, leveraging the inherent differences in carbon-halogen bond reactivity.

The Principle of Chemoselectivity: A Mechanistic Rationale

The success of this selective transformation hinges on the first and often rate-determining step of the Buchwald-Hartwig catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[6] The general order of reactivity for aryl halides in this step is C-I > C-Br > C-Cl.[7][8]

This reactivity trend is directly correlated with the carbon-halogen bond dissociation energies. The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making it more susceptible to cleavage and insertion by the electron-rich Pd(0) center. By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to favor the oxidative addition at the more labile C8-bromo position, leading to the desired mono-aminated product with high fidelity.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinazoline, forming a Pd(II) intermediate.[1][4]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the product is released, regenerating the active Pd(0) catalyst to continue the cycle.[7]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C8-Position

This protocol provides a robust starting point for the selective amination of 8-bromo-2-chloro-7-methylquinazoline. Optimization may be required for particularly challenging amine substrates.

Materials and Reagents

-

Substrate: 8-Bromo-2-chloro-7-methylquinazoline

-

Amine: Primary or secondary amine (1.1 - 1.5 equiv.)

-

Palladium Precursor: Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)

-

Ligand: XPhos (or RuPhos, BrettPhos) (1.2 - 1.5 equiv. relative to Pd)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv.)

-

Solvent: Anhydrous toluene or 1,4-dioxane

-

Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, inert atmosphere supply (argon or nitrogen), standard glassware for workup and purification.

Causality Behind Reagent Choices:

-

Palladium Precursor: Pd₂(dba)₃ is a Pd(0) source that enters the catalytic cycle directly. Pd(OAc)₂ is a stable Pd(II) salt that is reduced in situ to the active Pd(0) species, often by the phosphine ligand or amine.[9] Using pre-formed palladium/ligand complexes, known as precatalysts, can also offer higher reproducibility.[10]

-

Ligand: Bulky, electron-rich biaryl monophosphine ligands like XPhos are critical.[5] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers.[4] Their electron-donating nature facilitates the oxidative addition step. For heterocyclic substrates, these ligands can also minimize catalyst inhibition by the ring's nitrogen atoms.[11]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the amine-palladium complex) to generate the active amido intermediate.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates, but may require higher temperatures or longer reaction times.[9]

-

Solvent: Anhydrous, aprotic solvents like toluene and dioxane are standard.[13] Rigorous exclusion of water and oxygen is crucial, as they can deactivate the catalyst.[11]

Step-by-Step Procedure

The entire procedure must be performed under an inert atmosphere of argon or nitrogen.

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 8-bromo-2-chloro-7-methylquinazoline (1.0 equiv.), the palladium precursor (e.g., 2.0 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4.8 mol% XPhos), and the base (e.g., 2.0 equiv. NaOtBu).

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it via syringe (1.2 equiv.). If the amine is a solid, it should be added in step 1 with the other solids.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. The reaction mixture typically turns a dark reddish-brown color.[11]

-

Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-16 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot (TLC) or a peak with the expected mass (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 8-amino-2-chloro-7-methylquinazoline product.

Experimental Workflow & Data

Caption: Experimental workflow for selective Buchwald-Hartwig amination.

Table 1: Representative Conditions and Expected Outcomes

| Amine Type | Amine Example | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Approx. Yield | Selectivity |

| Secondary Cyclic | Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.8) | NaOtBu (2.0) | 90 | 6 | >85% | >95:5 (C8:C2) |

| Primary Alkyl | n-Butylamine | Pd(OAc)₂ (3.0) | RuPhos (7.2) | NaOtBu (2.0) | 80 | 12 | >80% | >95:5 (C8:C2) |